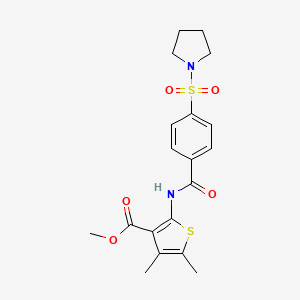

Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Description

Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4,5-dimethyl-substituted thiophene core linked to a 4-(pyrrolidin-1-ylsulfonyl)benzamido group. The pyrrolidine sulfonyl moiety introduces both steric and electronic effects, influencing solubility, binding interactions, and metabolic stability .

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-12-13(2)27-18(16(12)19(23)26-3)20-17(22)14-6-8-15(9-7-14)28(24,25)21-10-4-5-11-21/h6-9H,4-5,10-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBCFCUCPJTRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate (CAS Number: 896615-24-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. Its structure features a thiophene core substituted with various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 896615-24-0 |

| Molecular Formula | C₁₉H₂₂N₂O₅S₂ |

| Molecular Weight | 422.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. The presence of the pyrrolidinylsulfonyl group in this compound may enhance its interaction with cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation .

Anticonvulsant Activity

Compounds with similar structural motifs have been evaluated for their anticonvulsant effects. The incorporation of a pyrrolidine ring is often linked to enhanced neuroprotective properties. For instance, related compounds showed promising results in reducing seizure activity in animal models, suggesting that this compound may possess similar anticonvulsant effects .

Antibacterial Activity

The antibacterial potential of thiophene derivatives has been documented, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies report that modifications to the thiophene structure can significantly affect antimicrobial potency, indicating that this compound could also exhibit antibacterial properties .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of thiophene derivatives:

- Antitumor Studies : In a study examining various thiophene-based compounds, it was found that specific substitutions led to increased cytotoxicity against breast cancer cell lines (IC50 values less than those of standard chemotherapeutics) .

- Anticonvulsant Efficacy : Research demonstrated that certain analogues displayed significant anticonvulsant activity in rodent models, leading to further exploration of their mechanisms involving GABAergic modulation .

- Antibacterial Efficacy : Compounds structurally related to this compound were tested against multiple bacterial strains, showing MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Ethyl 4,5-Dimethyl-2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate (CAS 325694-18-6)

- Structural Difference : The pyrrolidine ring (5-membered) in the target compound is replaced with a piperidine ring (6-membered).

- Electronic Effects: Piperidine’s longer alkyl chain may enhance lipophilicity (logP) compared to pyrrolidine, altering membrane permeability .

- Pharmacokinetics : Piperidine derivatives often exhibit slower metabolic degradation due to reduced ring strain compared to pyrrolidine .

Methyl 4,5-Dimethyl-2-(3-Methylpiperidine-1-carbothioamido)thiophene-3-carboxylate (CAS 588710-94-5)

- Structural Difference : The sulfonyl benzamido group is replaced with a 3-methylpiperidine carbothioamido group.

- Lipophilicity: The thioamide increases logP, favoring passive diffusion but possibly reducing aqueous solubility .

- Molecular Weight : At 326.48 g/mol, this compound is lighter than the target (estimated ~420 g/mol), which may enhance bioavailability .

Ethyl 4,5-Dimethyl-2-[(2-Naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate

- Structural Difference : The benzamido group is substituted with a naphthalen-2-ylsulfonylacetyl group.

- Impact :

Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

- Structural Difference: The benzamido-sulfonylpyrrolidine group is replaced with an amino (-NH₂) group.

- Impact: Reactivity: The amino group allows for further functionalization, whereas the benzamido group provides rigidity and directed interactions. Bioactivity: Amino-substituted thiophenes are precursors for anticancer and antimicrobial agents, whereas sulfonamide derivatives often target enzymes like carbonic anhydrases .

Physicochemical and Pharmacokinetic Trends

| Property | Target Compound | Piperidine Analog (CAS 325694-18-6) | Carbothioamido Analog (CAS 588710-94-5) |

|---|---|---|---|

| Molecular Weight | ~420 g/mol (estimated) | ~434 g/mol | 326.48 g/mol |

| logP | Moderate (predicted 2.5–3.5) | Higher (piperidine effect) | Higher (thioamide effect) |

| Solubility | Moderate (polar sulfonyl) | Lower (increased lipophilicity) | Low (thioamide and methylpiperidine) |

| Metabolic Stability | Moderate (methyl ester) | Higher (piperidine stability) | Variable (thioamide resistance) |

Q & A

Q. What are the key synthetic pathways for synthesizing Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiophene core via Gewald or analogous reactions, using ethyl/methyl esters and aminothiophene intermediates .

- Step 2 : Introduction of the 4-(pyrrolidin-1-ylsulfonyl)benzamido group via amide coupling, often employing carbodiimide catalysts (e.g., DCC or EDC) in anhydrous DMF or DMSO .

- Step 3 : Methyl esterification at the 3-position, using methanol under acidic or basic conditions . Critical parameters include solvent choice (DMF for solubility), temperature (40–80°C for amide coupling), and purification via column chromatography .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and integration ratios. Aromatic protons in the thiophene ring appear at δ 6.5–7.5 ppm, while pyrrolidine sulfonyl protons resonate at δ 2.5–3.5 ppm .

- Infrared Spectroscopy (IR) : Key peaks include C=O (ester, ~1700 cm), S=O (sulfonyl, ~1350 cm), and N-H (amide, ~3300 cm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester and sulfonyl groups .

- Solubility : Dissolve in DMSO (stable for 6 months at –20°C) for biological assays. Avoid aqueous buffers with extreme pH (<3 or >9) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis, considering conflicting reports on reaction conditions?

- Solvent Optimization : Use DMF for amide coupling due to its high polarity, but switch to THF for esterification to reduce side reactions .

- Catalyst Screening : Test HOBt (hydroxybenzotriazole) alongside EDC to enhance coupling efficiency from 60% to >85% .

- Temperature Control : Maintain 0–5°C during amide bond formation to minimize racemization, then gradually warm to 25°C .

Q. What strategies can resolve contradictions in spectroscopic data interpretation for this compound?

- Cross-Validation : Combine H-C HSQC NMR to assign overlapping proton signals (e.g., methyl groups at 4,5-positions) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <5 ppm error to rule out impurities .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation, especially for the pyrrolidine sulfonyl moiety .

Q. How does the electronic configuration of substituents influence the compound's reactivity in nucleophilic substitution reactions?

- Electron-Withdrawing Groups : The sulfonyl group activates the benzamido moiety for nucleophilic attack at the carbonyl carbon, enabling peptide-like bond modifications .

- Steric Effects : Methyl groups at 4,5-positions hinder access to the thiophene ring, directing reactions to the more accessible 2-position benzamido group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic regions, guiding functionalization strategies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Dose-Response Validation : Re-test activity in standardized assays (e.g., kinase inhibition IC) using purified batches (>95% HPLC purity) .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may skew bioactivity results .

- Target Selectivity Profiling : Employ kinome-wide screens to differentiate off-target effects from genuine interactions .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction pH (use buffer systems) and moisture levels (Schlenk techniques) to minimize variability .

- Biological Assays : Pre-incubate the compound in assay buffers for 24 hours to assess stability before activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.